3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring, an azetidine ring, and a chromenone moiety, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of pyridine-3-ol with azetidine-1-carbonyl chloride under basic conditions to form the pyridin-3-yloxy azetidine intermediate. This intermediate is then reacted with 2H-chromen-2-one in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and chromenone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine or chromenone derivatives.
Scientific Research Applications
3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one: Another compound with a similar structure but different biological activities.
4-(azetidine-1-carbonyl)-1-Methyl-N-(6-(p-tolyloxy)pyridin-3-yl)-1H-pyrazole-5-carboxamide: Shares the azetidine and pyridine moieties but has distinct applications.
Uniqueness
3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one is unique due to its combination of a pyridine ring, an azetidine ring, and a chromenone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
3-(3-pyridin-3-yloxyazetidine-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-17(15-8-12-4-1-2-6-16(12)24-18(15)22)20-10-14(11-20)23-13-5-3-7-19-9-13/h1-9,14H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYZYPSMDRPDHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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